4-(2-Chlorophenoxy)benzonitrile
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Overview
Description
4-(2-Chlorophenoxy)benzonitrile is an organic compound with the molecular formula C13H8ClNO It is a derivative of benzonitrile, where a chlorophenoxy group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(2-Chlorophenoxy)benzonitrile can be synthesized through several methods. One common approach involves the reaction of 2-chlorophenol with 4-cyanophenol in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-(2-Chlorophenoxy)benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
4-(2-Chlorophenoxy)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Chlorophenoxy)benzonitrile depends on its specific application. In biological systems, it may interact with cellular targets, such as enzymes or receptors, to exert its effects. The exact molecular targets and pathways involved can vary, but studies have shown that it can modulate various biochemical processes, including signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenoxy)benzonitrile
- 4-(2-Fluorophenoxy)benzonitrile
- 4-(2-Bromoethyl)benzonitrile
Uniqueness
4-(2-Chlorophenoxy)benzonitrile is unique due to the specific positioning of the chlorophenoxy group, which can influence its reactivity and interactions with other molecules. This structural feature can make it more suitable for certain applications compared to its analogs .
Properties
IUPAC Name |
4-(2-chlorophenoxy)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO/c14-12-3-1-2-4-13(12)16-11-7-5-10(9-15)6-8-11/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOWOWNSJYRWRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=C(C=C2)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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